molecular formula C10H14O2 B14834549 4-Isopropyl-3-methoxyphenol

4-Isopropyl-3-methoxyphenol

Cat. No.: B14834549
M. Wt: 166.22 g/mol
InChI Key: DWYUYSQKNLZYHZ-UHFFFAOYSA-N
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Description

3-METHOXY-4-(PROPAN-2-YL)PHENOL is a phenolic compound characterized by a methoxy group and an isopropyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-4-(PROPAN-2-YL)PHENOL typically involves the reaction of 4-isopropylphenol with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-METHOXY-4-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives .

Scientific Research Applications

3-METHOXY-4-(PROPAN-2-YL)PHENOL has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Methoxyphenol: Lacks the isopropyl group, resulting in different chemical properties and applications.

    4-Isopropylphenol: Lacks the methoxy group, leading to variations in reactivity and biological activity.

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A synthetic analogue with distinct anti-inflammatory properties.

Uniqueness: 3-METHOXY-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both methoxy and isopropyl groups, which confer specific chemical reactivity and biological activities. Its ability to inhibit STAT3 activation sets it apart from other phenolic compounds, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7,11H,1-3H3

InChI Key

DWYUYSQKNLZYHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

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